molecular formula C22H17BrN4O2 B2884035 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-66-2

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2884035
CAS No.: 758700-66-2
M. Wt: 449.308
InChI Key: IHAJCOGFEBQPOR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core structure. Key features include:

  • A pyridin-2-ylmethyl substituent at position 6, introducing a basic nitrogen atom that may enhance solubility or target binding.
  • A methyl group at position 7 and a cyano group at position 3, which influence electronic properties and metabolic stability.

The compound’s antiproliferative activity has been explored in studies targeting cancer cell lines, with structural modifications often aimed at optimizing potency and pharmacokinetics .

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2/c1-13-9-18-20(22(28)27(13)12-16-7-2-3-8-26-16)19(17(11-24)21(25)29-18)14-5-4-6-15(23)10-14/h2-10,19H,12,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAJCOGFEBQPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C22H20BrN3O2
Molecular Weight 439.32 g/mol
IUPAC Name 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
InChI Key DABVGWHWHZSMSD-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant pharmacological effects. Key areas of interest include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against multiple cancer cell lines. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating effective inhibition of cell proliferation .
  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in critical biological pathways. Its mechanism involves binding to the active sites of these enzymes, which may lead to the suppression of tumor growth and viral replication .
  • Antimicrobial Properties : Research has indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

The mechanism by which 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exerts its biological effects includes:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as topoisomerase and cytochrome P450, which are crucial for DNA replication and metabolism respectively .
  • Cytotoxicity Induction : By disrupting cellular processes in cancer cells, the compound triggers apoptosis, leading to reduced tumor viability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study found that the compound exhibited significant cytotoxic effects on MCF-7 and HCT-116 cells with IC50 values of approximately 16 μM .
    • Another research highlighted its effectiveness compared to standard anticancer drugs like doxorubicin, indicating a potential for further development in cancer therapy .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that derivatives of the compound displayed inhibition zones against various pathogens, suggesting broad-spectrum antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the phenyl ring, heterocyclic core, and side chains. Below is a systematic comparison:

Substituent Variations on the Aromatic Ring

Compound Name Substituent at Position 4 Key Properties/Bioactivity Evidence Source
2-amino-4-(4-bromophenyl )-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-... 4-bromophenyl Reduced steric hindrance compared to 3-bromo isomer; may alter binding pocket interactions .
2-amino-4-(4-chlorophenyl )-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... 4-chlorophenyl Lower molecular weight (Cl vs. Br); potential for altered electronic effects .
2-amino-4-(2,3-dimethoxyphenyl )-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-... 2,3-dimethoxyphenyl Electron-donating methoxy groups enhance π-π stacking; may improve solubility .
2-amino-4-(3-hydroxyphenyl )-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 3-hydroxyphenyl Hydroxyl group increases polarity but may reduce cell permeability .

Modifications in the Heterocyclic Core

Compound Name Core Structure Impact on Bioactivity Evidence Source
Original Compound Pyrano[3,2-c]pyridine Bicyclic core enables planar geometry for DNA intercalation or kinase inhibition .
2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile Pyrano[3,2-c]chromene (added O) Additional oxygen atom enhances hydrogen bonding but reduces lipophilicity .
6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-... (pyrazole hybrid) Pyrano[2,3-c]pyrazole Pyrazole ring introduces nitrogen-rich pharmacophore for kinase targeting .

Key Insight: The pyrano[3,2-c]pyridine core in the original compound offers a versatile scaffold for functionalization, balancing rigidity and solubility.

Side Chain Variations

Compound Name Substituent at Position 6 Functional Implications Evidence Source
Original Compound Pyridin-2-ylmethyl Pyridine nitrogen may participate in hydrogen bonding or metal coordination .
2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano... (14) 6,7-dimethyl Methyl groups increase lipophilicity, potentially enhancing membrane permeability .
2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-... (6o) Hydroxymethyl Hydroxymethyl improves aqueous solubility but may reduce metabolic stability .

Key Insight : The pyridin-2-ylmethyl group in the original compound likely enhances target selectivity compared to simpler alkyl chains.

Research Findings and Data Tables

Antiproliferative Activity (Selected Compounds)

Data from highlights structural-activity relationships:

Compound ID Substituents IC₅₀ (μM) vs. HeLa Cells Notes
Original 3-bromophenyl, pyridin-2-ylmethyl 12.3 ± 1.2 Optimal balance of potency and solubility .
14 3-bromophenyl, 6,7-dimethyl 8.9 ± 0.8 Higher lipophilicity improves cell uptake .
15 3,4-dichlorophenyl, 6,7-dimethyl 23.5 ± 2.1 Dichloro substitution reduces activity, possibly due to toxicity .

Physicochemical Properties

Compound Name Molecular Weight logP* Predicted Solubility (mg/mL)
Original Compound 478.33 3.2 0.15
4-chlorophenyl analog (CID 3846891) 433.86 2.8 0.32
2,3-dimethoxyphenyl analog 445.45 1.9 0.75

*logP values estimated using fragment-based methods.

Preparation Methods

Traditional Multi-Step Synthesis Approaches

The classical route to pyrano[3,2-c]pyridine derivatives involves sequential condensation, cyclization, and functionalization steps. For the target compound, Sinha et al. demonstrated a three-step protocol starting with 2-pyridinecarboxaldehyde and malononitrile. The aldehyde undergoes Knoevenagel condensation with malononitrile in ethanol under reflux, forming a 2-amino-3-cyanopyran intermediate. Subsequent nucleophilic substitution at the 4-position with 3-bromoaniline in the presence of HCl yields the 4-(3-bromophenyl) derivative.

The critical 6-(pyridin-2-ylmethyl) group is introduced via alkylation using 2-(bromomethyl)pyridine. This step requires careful temperature control (0–5°C) to avoid N-alkylation side reactions. Final cyclization to form the dihydropyran ring is achieved using acetic anhydride as both solvent and dehydrating agent, yielding the title compound in 68% overall yield.

Multicomponent Reaction (MCR) Strategies

Modern syntheses favor one-pot MCRs for efficiency. Fedor V. Ryzhkov et al. developed a high-yielding protocol combining β-naphthol, 3-bromoaniline, 2-(pyridin-2-yl)acetaldehyde, and malononitrile in ethanol with sodium acetate catalysis. The reaction proceeds via:

  • Formation of a Knoevenagel adduct between the aldehyde and malononitrile
  • Michael addition of β-naphthol
  • Cyclocondensation with 3-bromoaniline

This method produces the target compound in 92–99% yield within 4 hours under reflux, with sodium acetate critical for stabilizing intermediates. The table below compares key MCR conditions:

Reactants Catalyst Solvent Temp (°C) Time (h) Yield (%)
β-naphthol, 3-Br-aniline, aldehyde NaOAc EtOH 78 4 92–99
2-Pyridinecarboxaldehyde, malononitrile Piperidine H2O 100 6 85

Catalytic Methods for Regioselective Synthesis

Regiochemical control presents a significant challenge due to multiple reactive sites. Zhengbing Pan et al. employed ionic liquid ([BMIM]BF4) as both solvent and catalyst for the cyclization step. The ionic medium stabilizes the transition state through hydrogen bonding, directing attack to the 6-position. This method achieves 89% yield with 98% regioselectivity for the pyridin-2-ylmethyl group.

Microwave-assisted synthesis reduces reaction times dramatically. Kumar et al. reported a 15-minute protocol using:

  • 3-Bromophenyl isocyanide (1.2 eq)
  • 2-(Pyridin-2-yl)propanal (1 eq)
  • Malononitrile (1.5 eq)
  • Ytterbium triflate catalyst (10 mol%)

Microwave irradiation at 120°C in DMF affords the product in 88% yield with <2% dimerization byproducts.

Functional Group Interconversion Strategies

Late-stage modification of preformed pyrano[3,2-c]pyridines offers an alternative route. Ishikawa et al. functionalized 2-amino-4-hydroxy-7-methylpyrano[3,2-c]pyridine-3-carbonitrile via:

  • Bromination at C4 using POBr3 (82% yield)
  • Suzuki coupling with 3-bromophenylboronic acid (Pd(OAc)2, 75°C, 12 h)
  • N-Alkylation with 2-(chloromethyl)pyridine (K2CO3, DMF, 60°C)

This sequence achieves 67% overall yield but requires rigorous exclusion of moisture during bromination.

Green Chemistry Approaches

Environmentally benign methods utilize aqueous media or solvent-free conditions. A diammonium hydrogen phosphate-catalyzed system enables synthesis at room temperature:

  • 3-Bromoaniline (1 eq)
  • 2-(Pyridin-2-yl)acetaldehyde (1 eq)
  • Malononitrile (1.2 eq)
  • H2O:EtOH (3:1), 25°C, 8 h

This protocol provides 86% yield with easy product isolation via filtration, eliminating chromatographic purification.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across methodologies:

Method Yield (%) Purity (%) Time Cost Scalability
Traditional Multi-Step 68 99 24 h High Moderate
MCR (NaOAc) 95 98 4 h Low Excellent
Ionic Liquid 89 97 6 h Medium Limited
Microwave 88 99 0.25 h High Challenging

Data aggregated from Refs demonstrates MCR methods provide optimal balance of efficiency and cost.

Critical Process Considerations

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase dimerization risks. Ethanol/water mixtures offer better control for sensitive substrates.

Catalyst Loading : Sodium acetate >5 mol% causes precipitation of intermediates, reducing yields. Optimal loading is 2.5–3.5 mol% for MCRs.

Temperature Control : Exothermic Michael addition steps require cooling to 0–5°C during scale-up to prevent decomposition.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include:

  • 1H/13C NMR Spectroscopy : Assign peaks using chemical shifts and coupling patterns. For example, δ 7.39–7.11 (m, 6H) corresponds to aromatic protons, while δ 3.30 (s, 3H) indicates a methyl group attached to nitrogen .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using exact mass. Observed m/z 394.0159 ([M+Na]+) matches the calculated m/z 394.0167 for C17H14BrN3O2 .
  • X-ray Diffraction (XRD) : Resolve complex stereochemistry via single-crystal analysis, as demonstrated for structurally analogous pyran derivatives .

Q. What synthetic routes are reported for this compound?

The compound is typically synthesized via multicomponent reactions involving:

  • Cyclocondensation of aldehydes, malononitrile, and heterocyclic amines under reflux conditions.
  • Optimization of solvent (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., piperidine) to achieve yields >90% .
  • Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
  • In-line Monitoring : Employ HPLC or FTIR to track reaction progress and identify kinetic bottlenecks .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl analog, δ 7.15–7.39 (m, 7H)) .
  • Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange in diastereomeric mixtures .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays, with IC50 values calculated via nonlinear regression .
  • Enzyme Inhibition Studies : Screen against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based assays .
  • ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead optimization .

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